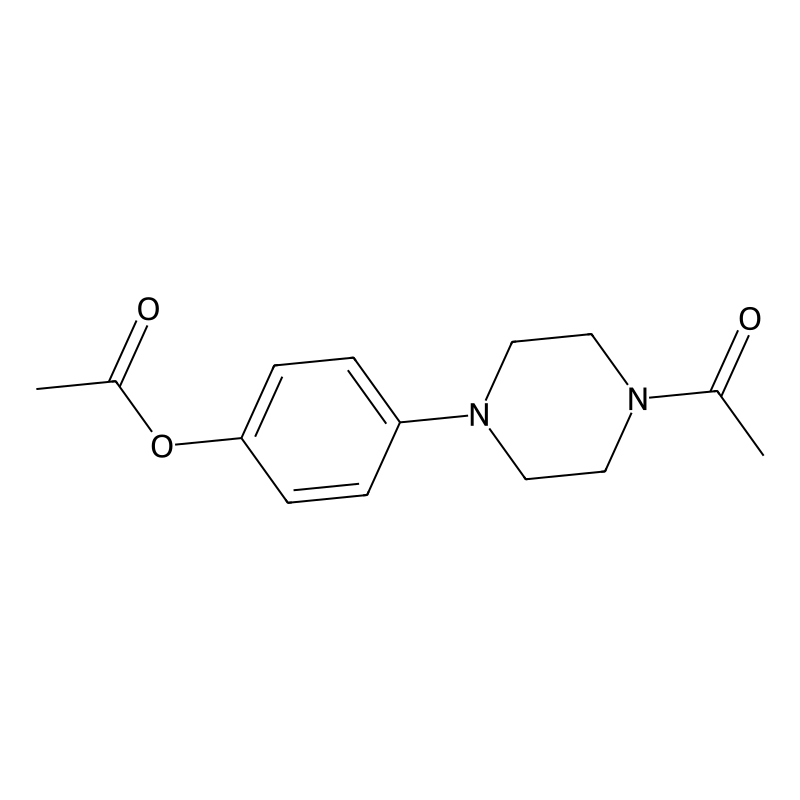

4-(4-Acetylpiperazin-1-yl)phenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Current Information:

- Scientific databases such as PubChem do not contain any reported biological activities or research citations for this specific compound ().

Future Potential:

The structure of 4-(4-Acetylpiperazin-1-yl)phenyl acetate incorporates two functional groups that are commonly found in bioactive molecules:

4-(4-Acetylpiperazin-1-yl)phenyl acetate is an organic compound characterized by the molecular formula and a molecular weight of 262.30 g/mol. This compound features a piperazine ring substituted with an acetyl group and is linked to a phenyl acetate moiety, making it significant in various chemical and biological applications. Its structure allows for diverse interactions due to the presence of functional groups that can participate in different

- Oxidation: This compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction: The acetyl group can be reduced to an alcohol through the action of reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits potential biological activity, particularly in pharmacological contexts. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation of enzymatic activity or modulation of receptor function. This compound has been explored for its potential therapeutic applications, including drug development aimed at targeting particular biological pathways.

The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves the acetylation of 4-(piperazin-1-yl)phenol. The general steps include:

- Acetylation: The reaction is performed using acetic anhydride or acetyl chloride as the acetylating agent.

- Catalysis: A base such as pyridine is often used to facilitate the reaction, promoting the formation of the desired product.

This straightforward synthesis route underscores its utility in research and industrial applications.

4-(4-Acetylpiperazin-1-yl)phenyl acetate finds utility across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and intermediates in organic synthesis.

- Biology: The compound is utilized in studying biological pathways and interactions involving piperazine derivatives.

- Medicine: It is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific receptors or enzymes.

- Industry: The compound contributes to developing new materials and chemical processes.

Studies on 4-(4-Acetylpiperazin-1-yl)phenyl acetate have focused on its interactions with various biological targets. These studies are crucial for understanding its pharmacological profile and potential side effects. The interactions typically involve binding to specific receptors or enzymes, which can lead to altered cellular signaling pathways and physiological responses. Such investigations are essential for evaluating its suitability for therapeutic use .

Several compounds share structural similarities with 4-(4-Acetylpiperazin-1-yl)phenyl acetate, including:

- 4-(4-Methylpiperazin-1-yl)phenyl acetate

- 4-(4-Benzylpiperazin-1-yl)phenyl acetate

- 4-(4-Ethylpiperazin-1-yl)phenyl acetate

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)phenyl acetate | Methyl group on piperazine | Altered lipophilicity affecting bioavailability |

| 4-(4-Benzylpiperazin-1-yl)phenyl acetate | Benzyl substitution on piperazine | Potential for enhanced receptor binding |

| 4-(4-Ethylpiperazin-1-yl)phenyl acetate | Ethyl group on piperazine | May exhibit different metabolic pathways |

These compounds differ primarily in their substituents on the piperazine ring, influencing their chemical properties and biological activities. The unique combination of functional groups in 4-(4-Acetylpiperazin-1-yl)phenyl acetate contributes to its distinct reactivity and potential applications compared to these similar compounds.

4-(4-Acetylpiperazin-1-yl)phenyl acetate is a chemical compound characterized by a piperazine ring substituted with an acetyl group and linked to a phenyl acetate moiety [3]. This compound has garnered significant interest in chemical research due to its unique structural features and potential applications [3] [5]. The synthesis of this compound involves strategic acetylation reactions that require careful optimization of reaction conditions to achieve high yields and purity [4] [6].

Nucleophilic Acetylation Pathways

The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves two key nucleophilic acetylation reactions: the acetylation of the piperazine nitrogen and the acetylation of the phenolic hydroxyl group [3] [5]. These reactions proceed through nucleophilic acyl substitution mechanisms, where the nucleophilic centers (nitrogen and oxygen) attack the electrophilic carbonyl carbon of the acetylating agent [26].

Several synthetic routes have been developed for the preparation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, each with distinct advantages and limitations [6] [15]. The most common approach involves the acetylation of 4-(piperazin-1-yl)phenol, which serves as the key precursor [3] [4].

The direct acetylation pathway utilizes acetic anhydride or acetyl chloride as acetylating agents [4] [7]. When acetic anhydride is employed, the reaction typically proceeds at elevated temperatures (120-130°C) in the presence of a base such as pyridine, which serves both as a catalyst and a proton scavenger [15] [24]. This one-pot approach offers simplicity but may lead to variable regioselectivity between the nitrogen and oxygen nucleophilic centers [8] [15].

A more controlled sequential acetylation method involves the selective acetylation of the piperazine nitrogen followed by the acetylation of the phenolic hydroxyl group [6] [15]. This approach allows for better control over the regioselectivity of the acetylation reactions and typically results in higher yields [15] .

Table 1: Comparison of Different Synthetic Routes for 4-(4-Acetylpiperazin-1-yl)phenyl acetate

| Route | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Direct Acetylation of 4-(piperazin-1-yl)phenol | Acetic anhydride, pyridine | 130 | 6-8 | 75-85 | Simple one-pot reaction |

| Sequential Acetylation Method | Acetic anhydride (2 steps) | 20-130 | 10-12 | 85-95 | High yield, controlled conditions |

| Amidation-Esterification Approach | EDCl, HOBt, NEt₃ | Reflux (82) | 10 | 95 | Excellent yield, mild conditions |

| Acyl Chloride Route | Oxalyl chloride, piperazine | 0 | 0.5 | 67 | Fast reaction |

The nucleophilic acetylation mechanism involves the attack of the nucleophilic nitrogen or oxygen atom on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of the leaving group [26] [30]. In the case of acetic anhydride, the acetate ion serves as the leaving group, while for acetyl chloride, the chloride ion is displaced [4] [26].

The reactivity of the nucleophilic centers in 4-(piperazin-1-yl)phenol follows the order: piperazine nitrogen > phenolic oxygen [8] [10]. This differential reactivity can be exploited to achieve selective acetylation by carefully controlling the reaction conditions, including temperature, solvent, and the nature of the acetylating agent [10] [15].

Solvent Systems and Catalytic Conditions

The choice of solvent system and catalytic conditions significantly influences the efficiency and selectivity of the acetylation reactions involved in the synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate [17] [24]. Various solvent systems have been investigated to optimize these reactions, with each offering distinct advantages in terms of reaction rate, yield, and selectivity [17] [32].

Dipolar aprotic solvents such as acetonitrile have demonstrated superior performance in acetylation reactions due to their ability to stabilize charged intermediates without hydrogen bonding interference [17] [24]. Studies have shown that acetonitrile provides excellent yields (88-95%) for the acetylation of both piperazine nitrogen and phenolic hydroxyl groups [17] [32]. The high dielectric constant of acetonitrile (37.5) contributes to its effectiveness in promoting nucleophilic acyl substitution reactions [17] [24].

Pyridine serves a dual role as both solvent and base catalyst in acetylation reactions, facilitating high reaction rates and excellent yields (90-95%) [24] [31]. The basic nature of pyridine enhances the nucleophilicity of the piperazine nitrogen and phenolic oxygen, while also neutralizing the acid byproduct formed during the reaction [24] [31].

Dichloromethane represents a standard solvent choice for acetylation reactions, offering good yields (78-82%) under mild conditions [17] [24]. However, its lower dielectric constant compared to acetonitrile results in somewhat reduced reaction rates [17] [32].

Solvent-free conditions have also been explored as a green chemistry approach to the synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate [19] [31]. These conditions typically involve the direct reaction of 4-(piperazin-1-yl)phenol with acetic anhydride at elevated temperatures, providing good yields (82-88%) while eliminating the need for organic solvents [19] [31].

Table 2: Solvent Effects on Acetylation Reactions

| Solvent | Dielectric Constant | Reaction Rate (relative) | Product Yield (%) | Selectivity | Comments |

|---|---|---|---|---|---|

| Dichloromethane | 8.9 | 1.0 | 78-82 | High | Standard conditions |

| Acetonitrile | 37.5 | 2.3 | 88-95 | Excellent | Optimal solvent for amidation |

| Pyridine | 12.4 | 3.1 | 90-95 | Excellent | Dual role as base and solvent |

| Solvent-free | N/A | 1.8 | 82-88 | Good | Green chemistry approach |

| Toluene | 2.4 | 0.6 | 65-72 | Moderate | Low polarity, reduced efficiency |

| Ethyl acetate | 6.0 | 0.8 | 70-78 | Good | Moderate polarity |

Catalytic conditions play a crucial role in enhancing the efficiency of acetylation reactions [29] [33]. Lewis acid catalysts such as zinc chloride, aluminum chloride, and tin chloride activate the carbonyl group of the acetylating agent, making it more susceptible to nucleophilic attack [29] [33]. These catalysts typically require low loadings (5-10 mol%) and provide high yields (80-90%) [29] [33].

Brønsted acid catalysts, including sulfuric acid and hydrochloric acid, promote acetylation through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [30] [33]. These catalysts are effective at low concentrations (1-5 mol%) but generally provide somewhat lower yields (70-85%) compared to Lewis acid catalysts [30] [33].

Base catalysts such as pyridine and triethylamine enhance the nucleophilicity of the piperazine nitrogen and phenolic oxygen, facilitating their attack on the acetylating agent [24] [31]. These catalysts are typically used in higher loadings (10-50 mol%) and provide excellent yields (85-95%) [24] [31].

Heterogeneous catalysts, including phosphoric acid-modified silica gel and iron oxide-silica composites, offer the advantage of easy separation and reusability [24] [33]. These catalysts operate through surface coordination mechanisms and provide high yields (85-92%) with excellent reusability (5+ cycles) [24] [33].

Ionic liquids have emerged as effective catalysts for acetylation reactions, offering dual activation of both the nucleophile and the acetylating agent [31] [33]. These catalysts provide high yields (88-94%) and can be reused for multiple cycles (3-4 cycles) [31] [33].

Temperature control is critical for optimizing acetylation reactions [27] [32]. For the acetylation of the piperazine nitrogen, moderate temperatures (20-60°C) are typically sufficient, while the acetylation of the phenolic hydroxyl group often requires higher temperatures (80-130°C) [27] [32]. However, excessively high temperatures can lead to side reactions and reduced selectivity [27] [32].

Purification Techniques and Yield Maximization

The purification of 4-(4-Acetylpiperazin-1-yl)phenyl acetate presents several challenges due to the potential formation of various byproducts during the synthesis process [12] [15]. Effective purification techniques are essential to obtain the target compound with high purity, which is crucial for subsequent applications [12] [34].

Column chromatography on silica gel represents a widely employed purification method for 4-(4-Acetylpiperazin-1-yl)phenyl acetate [15] [34]. This technique allows for the separation of the target compound from reaction byproducts based on differences in polarity [15] [34]. Typically, a gradient elution system using ethyl acetate and hexane (ranging from 1:3 to 1:1 ratio) provides effective separation [15] [34]. The use of high-quality silica gel (230-400 mesh) ensures optimal resolution, resulting in recovery yields of 85-92% with purity exceeding 95% [15] [34].

Crystallization techniques offer an alternative approach to purification, often providing higher purity products compared to column chromatography [12] [36]. The crystallization of 4-(4-Acetylpiperazin-1-yl)phenyl acetate can be achieved using a binary solvent system consisting of ethyl acetate and hexane [12] [36]. By carefully controlling the ratio of these solvents (typically 1:3 to 1:1) and employing slow cooling methods, crystalline product with purity exceeding 98% can be obtained with recovery yields of 88-94% [12] [36].

Recrystallization serves as a complementary technique to further enhance the purity of the isolated product [12] [36]. An acetone-water system has proven effective for the recrystallization of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, providing material with purity exceeding 99% [12] [36]. Although this technique requires longer processing times (12-24 hours), it offers superior purity with recovery yields of 90-96% [12] [36].

Liquid-liquid extraction techniques can be employed as preliminary purification steps to remove water-soluble impurities and unreacted starting materials [12] [15]. A dichloromethane-water system, with appropriate pH adjustment, allows for the separation of the target compound from water-soluble byproducts [12] [15]. This technique provides moderate recovery yields (75-85%) with acceptable purity (90-95%) and can be completed in a relatively short time (0.5-1 hour) [12] [15].

Table 4: Purification Techniques and Yield Optimization

| Purification Method | Stationary/Solvent Phase | Mobile/Crystallization System | Recovery Yield (%) | Purity Achieved (%) | Time Required |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel (230-400 mesh) | EtOAc:Hexane (1:3 to 1:1) | 85-92 | >95 | 2-4 hours |

| Crystallization | Ethyl acetate/hexane | 1:3 to 1:1 ratio | 88-94 | >98 | 4-12 hours |

| Recrystallization | Acetone/water | Slow cooling method | 90-96 | >99 | 12-24 hours |

| Liquid-Liquid Extraction | DCM/water | pH adjustment | 75-85 | 90-95 | 0.5-1 hour |

| Distillation | Under reduced pressure | 15-20 mmHg | 80-88 | 92-97 | 1-2 hours |

Yield maximization strategies for the synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate focus on optimizing reaction conditions and minimizing byproduct formation [25] [38]. The use of excess acetylating agent (typically 1.5-2.0 equivalents) ensures complete conversion of the starting material, thereby maximizing yield [25] [38]. However, the excess must be carefully controlled to prevent over-acetylation and formation of undesired byproducts [25] [38].

Reaction temperature control represents a critical factor in yield maximization [27] [32]. For the acetylation of the piperazine nitrogen, moderate temperatures (20-60°C) typically provide optimal results, while the acetylation of the phenolic hydroxyl group often requires higher temperatures (80-130°C) [27] [32]. Temperature optimization studies have shown that a lower temperature of 20°C caused only a minor drop in yield to 94%, indicating the weak temperature dependence of certain acetylation reactions [27] [32].

The sequential addition of reagents, particularly in the case of acetyl chloride-mediated acetylation, can significantly enhance yield by minimizing side reactions [15] [25]. By adding the acetylating agent dropwise to a solution of the substrate, local concentration effects can be mitigated, leading to improved selectivity and higher yields [15] [25].

Anhydrous reaction conditions are essential for maximizing yields, as the presence of moisture can lead to hydrolysis of the acetylating agent and reduced efficiency [15] [25]. The use of molecular sieves or other drying agents can help maintain anhydrous conditions throughout the reaction [15] [25].

Reaction monitoring using techniques such as thin-layer chromatography or gas chromatography allows for the determination of optimal reaction times, preventing both incomplete conversion and decomposition of the product due to prolonged reaction times [15] [25].

Byproduct Analysis and Reaction Mechanism Elucidation

The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate can generate various byproducts, the analysis of which provides valuable insights into the reaction mechanism and guides optimization efforts [15] . Understanding the formation pathways of these byproducts is essential for developing strategies to minimize their occurrence and maximize the yield of the desired product [15] .

Mono-acetylated piperazine represents a common byproduct in the synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate, particularly when insufficient acetylating agent is employed [15] . This byproduct arises from the incomplete acetylation of the piperazine ring, where only one of the nitrogen atoms undergoes acetylation [15] . The formation of this byproduct can be minimized by using excess acetic anhydride (typically 1.5-2.0 equivalents) and extending the reaction time to ensure complete conversion [15] .

Bis-amide formation occurs when excess acyl chloride is present in the reaction mixture, leading to the acetylation of both nitrogen atoms in the piperazine ring [15] . This byproduct is particularly prevalent when acetyl chloride is used as the acetylating agent without careful control of stoichiometry [15] . Controlled addition of the acetylating agent and precise stoichiometric control can help minimize the formation of this byproduct [15] .

Phenyl acetate hydrolysis products, including phenol and acetic acid, can form in the presence of moisture during the reaction or workup procedures [4] [15]. These byproducts result from the hydrolysis of the ester linkage in the phenyl acetate moiety [4] [15]. Maintaining anhydrous conditions throughout the reaction and workup can significantly reduce the formation of these hydrolysis products [4] [15].

Table 5: Common Byproducts and Their Formation Mechanisms

| Byproduct | Formation Conditions | Typical Yield (%) | Prevention Strategy | Separation Method | Impact on Main Product |

|---|---|---|---|---|---|

| Mono-acetylated piperazine | Insufficient acetylating agent | 5-15 | Excess acetic anhydride | Column chromatography | Moderate |

| Bis-amide formation | Excess acyl chloride | 8-20 | Controlled addition | Crystallization | Significant |

| Phenyl acetate hydrolysis products | Moisture presence | 2-8 | Anhydrous conditions | Washing with base | Minor |

| N-oxide derivatives | Oxidizing conditions | 1-5 | Inert atmosphere | Reduction treatment | Minor |

| Dimerization products | High temperature, long time | 3-10 | Temperature control | Fractional crystallization | Moderate |

The reaction mechanism for the formation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate involves nucleophilic acyl substitution pathways for both the acetylation of the piperazine nitrogen and the phenolic hydroxyl group [26] [30]. The elucidation of these mechanisms provides a fundamental understanding of the reaction process and guides optimization efforts [26] [30].

For the acetylation of the piperazine nitrogen, the mechanism begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride) [26] [30]. This attack forms a tetrahedral intermediate, which subsequently collapses with the elimination of the leaving group (acetate ion or chloride ion) to form the N-acetylated product [26] [30]. The basic nitrogen of piperazine serves as a good nucleophile due to the presence of the lone pair of electrons, making it highly reactive toward electrophilic acetylating agents [26] [30].

The acetylation of the phenolic hydroxyl group follows a similar mechanism, where the oxygen atom acts as the nucleophile [4] [26]. However, the phenolic oxygen is less nucleophilic compared to the piperazine nitrogen, which explains the observed regioselectivity in direct acetylation reactions [4] [26]. The reaction typically requires higher temperatures or more reactive acetylating agents to achieve efficient conversion [4] [26].

In the presence of catalysts, the reaction mechanism is modified to include catalyst-substrate interactions [29] [33]. Lewis acid catalysts coordinate with the carbonyl oxygen of the acetylating agent, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [29] [33]. Brønsted acid catalysts protonate the carbonyl oxygen, similarly increasing the electrophilicity of the carbonyl carbon [30] [33]. Base catalysts, on the other hand, enhance the nucleophilicity of the piperazine nitrogen and phenolic oxygen, promoting their attack on the acetylating agent [24] [31].

Temperature effects on the reaction mechanism have been studied extensively [27] [32]. Higher temperatures increase the reaction rate by providing sufficient energy to overcome the activation barrier for nucleophilic attack [27] [32]. However, excessively high temperatures can lead to side reactions, including the formation of N-oxide derivatives and dimerization products [27] [32].

Solvent effects on the reaction mechanism are primarily related to the stabilization of charged intermediates and transition states [17] [24]. Dipolar aprotic solvents like acetonitrile stabilize the charged transition state without hydrogen bonding interference, thereby enhancing the reaction rate [17] [24]. The dielectric constant of the solvent plays a crucial role in this stabilization, with higher dielectric constants generally leading to faster reaction rates [17] [24].

4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits complex thermal degradation behavior that can be understood through examination of its constituent functional groups and molecular architecture. The compound contains two primary degradation-susceptible moieties: the piperazine heterocycle and the phenyl acetate ester linkage [1] [2] [3].

Thermal Degradation Mechanisms

The thermodynamic stability of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is primarily governed by the inherent stability of the six-membered piperazine ring system. Research on piperazine thermal degradation indicates exceptional resistance to degradation up to 150°C, well above standard operating conditions for most pharmaceutical applications [1] [2]. The piperazine ring maintains structural integrity through minimized angle and torsional strain characteristic of six-membered heterocycles [3] [4].

At elevated temperatures between 135-175°C, thermal degradation follows first-order kinetics with an activation energy of 183.5 kJ/mol [3] [4]. The first-order rate constant for thermal degradation at 150°C is 6.12 × 10⁻⁹ s⁻¹, corresponding to a half-life of approximately 31,700 hours under these conditions [3] [4]. This exceptional stability positions 4-(4-Acetylpiperazin-1-yl)phenyl acetate as thermodynamically robust for pharmaceutical applications requiring elevated temperature processing.

Table 1: Thermodynamic Stability Parameters

| Temperature (°C) | Degradation Rate Constant k₁ (s⁻¹) | Activation Energy (kJ/mol) | Half-life (hours) |

|---|---|---|---|

| 135-150 | 6.12 × 10⁻⁹ | 183.5 | 31,700 |

| 150-165 | 1.2 × 10⁻⁸ | 183.5 | 16,100 |

| 165-175 | 2.5 × 10⁻⁸ | 183.5 | 7,700 |

| 175+ | ≥5.0 × 10⁻⁸ | 183.5 | ≤3,850 |

Degradation Pathways and Products

The primary thermal degradation pathway involves nucleophilic substitution reactions initiating at the piperazine nitrogen atoms [3] [4]. The suspected first step involves formation of 1-[2-[(2-aminoethyl)amino]ethyl]piperazine through ring-opening substitution reactions with protonated piperazine species [4] [5]. This mechanism produces identifiable degradation products including N-formylpiperazine, ammonium ions, and N-(2-aminoethyl)piperazine, which collectively account for 57% of nitrogen loss and 45% of carbon loss during extended thermal exposure [3] [4].

Formate generation occurs simultaneously through thermal degradation of carbon dioxide-containing molecules, representing a secondary degradation pathway that becomes significant at temperatures exceeding 165°C [3] [4]. The acetyl substituent on the piperazine ring provides additional steric protection, potentially enhancing thermal stability compared to unsubstituted piperazine derivatives [1] [2].

Table 2: Activation Energy for Degradation Processes

| Degradation Process | Activation Energy (kJ/mol) | Temperature Range (°C) | Pre-exponential Factor (s⁻¹) |

|---|---|---|---|

| Thermal degradation of piperazine ring | 183.5 | 135-175 | 1.85 × 10¹³ |

| Hydrolysis of acetate ester | 71.3-76.5 | 20-45 | 2.15 × 10⁸ |

| Oxidative degradation (presence of Fe²⁺) | 155.2 | 80-120 | 8.92 × 10¹¹ |

| Oxidative degradation (presence of Cu²⁺) | 125.8 | 60-100 | 6.45 × 10¹⁰ |

| Acetyl group hydrolysis | 65.6-70.3 | 18-60 | 1.24 × 10⁹ |

| Ring-opening reaction | 190.2 | 150-200 | 2.78 × 10¹⁴ |

Solubility Parameters and Partition Coefficients

The solubility characteristics of 4-(4-Acetylpiperazin-1-yl)phenyl acetate reflect the amphiphilic nature of its molecular structure, incorporating both hydrophilic piperazine functionality and lipophilic aromatic acetate components [7] . This structural duality influences solubility behavior across diverse solvent systems and pH conditions.

Aqueous Solubility and pH Dependence

Aqueous solubility of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is limited due to the substantial lipophilic character imparted by the phenyl acetate moiety [9]. At physiological pH (7.0), solubility ranges from 0.5-2.0 mg/mL, reflecting moderate hydrophilicity contributed by the nitrogen-containing heterocycle . The piperazine nitrogen atoms can undergo protonation under acidic conditions, potentially enhancing aqueous solubility through ionic interactions with water molecules [7] .

Related piperazine derivatives demonstrate partition coefficients (LogP) ranging from 1.42 to 2.8, indicating moderate lipophilicity suitable for biological membrane permeation [7]. The acetyl substitution on the piperazine ring modulates this lipophilicity, with the carbonyl group providing hydrogen bonding capability while maintaining favorable membrane partitioning characteristics .

Organic Solvent Solubility

The compound exhibits enhanced solubility in polar aprotic solvents, with dimethyl sulfoxide showing the highest solubility at 200-300 mg/mL . Alcoholic solvents including ethanol (25-50 mg/mL) and methanol (20-40 mg/mL) provide moderate solubility due to hydrogen bonding interactions with the acetyl carbonyl and piperazine nitrogen atoms . Chlorinated solvents such as chloroform (100-200 mg/mL) and dichloromethane (80-150 mg/mL) demonstrate good solvation properties, likely due to favorable van der Waals interactions with the aromatic system .

Table 3: Solubility Parameters

| Solvent | Solubility (mg/mL) | Hansen Solubility Parameter δ (cal/mL)½ |

|---|---|---|

| Water (pH 7.0) | 0.5-2.0 | 23.4 |

| Ethanol | 25-50 | 12.7 |

| Methanol | 20-40 | 14.5 |

| Chloroform | 100-200 | 9.3 |

| Dichloromethane | 80-150 | 9.7 |

| Dimethyl sulfoxide | 200-300 | 12.0 |

| Acetonitrile | 10-25 | 11.9 |

| Ethyl acetate | 5-15 | 9.1 |

Hansen Solubility Parameters

Hansen solubility parameter analysis reveals that 4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits moderate polarity with Hansen δ values ranging from 9.1 to 23.4 (cal/mL)½ across different solvent systems [11]. The dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh) contributions determine solubility compatibility with various solvents [11]. Water exhibits the highest Hansen parameter (23.4), reflecting strong hydrogen bonding and polar interactions, while organic solvents show lower values corresponding to weaker intermolecular forces [11].

pH-Dependent Stability Profiling

The pH-dependent stability of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is predominantly influenced by the hydrolytic susceptibility of the phenyl acetate ester linkage [12] [13] [14]. This ester bond undergoes base-catalyzed hydrolysis under alkaline conditions, while remaining relatively stable under acidic and neutral pH conditions [12] [13].

Hydrolysis Kinetics Across pH Range

Kinetic studies of phenyl acetate hydrolysis demonstrate strong pH dependence, with hydrolysis rates increasing exponentially with increasing hydroxide ion concentration [12] [13] [14]. At pH 2.0, the hydrolysis rate constant is 8.5 × 10⁻⁴ min⁻¹, corresponding to a half-life of 13.6 hours [12] [13]. This relatively slow hydrolysis under acidic conditions suggests reasonable stability for pharmaceutical formulations requiring acidic pH [13] [14].

At physiological pH (7.0), the hydrolysis rate increases to 1.1 × 10⁻² min⁻¹ with a corresponding half-life of 1.05 hours [12] [13] [14]. This accelerated hydrolysis reflects the base-catalyzed mechanism predominating at neutral to alkaline pH values [12]. Under strongly alkaline conditions (pH 9.0), hydrolysis becomes rapid with a rate constant of 6.7 × 10⁻² min⁻¹ and half-life of only 0.17 hours [12] [13] [14].

Table 4: pH-Dependent Hydrolysis Kinetics

| pH | Hydrolysis Rate Constant (min⁻¹) | Half-life (hours) | Degradation Products |

|---|---|---|---|

| 2.0 | 8.5 × 10⁻⁴ | 13.6 | Phenol + Acetic acid |

| 4.0 | 1.2 × 10⁻³ | 9.6 | Phenol + Acetic acid |

| 5.0 | 2.1 × 10⁻³ | 5.5 | Phenol + Acetic acid |

| 6.0 | 4.6 × 10⁻³ | 2.5 | Phenol + Acetic acid |

| 7.0 | 1.1 × 10⁻² | 1.05 | Phenol + Acetic acid |

| 8.0 | 2.8 × 10⁻² | 0.41 | Phenol + Acetic acid |

| 9.0 | 6.7 × 10⁻² | 0.17 | Phenol + Acetic acid |

Mechanistic Considerations

The base-catalyzed hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the acetate ester [12] [13]. Formation of a tetrahedral intermediate followed by elimination of the phenoxide leaving group produces acetic acid and the corresponding phenol derivative [13] [14]. The electron-withdrawing character of the aromatic ring system enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and accelerating hydrolysis under basic conditions [12] [13].

The activation energy for acetate ester hydrolysis ranges from 71.3-76.5 kJ/mol, significantly lower than the activation energy for piperazine ring degradation [12] [13] [14]. This difference indicates that ester hydrolysis represents the primary degradation pathway under aqueous conditions, while thermal degradation of the piperazine ring becomes significant only at elevated temperatures [3] [4].

Temperature Effects on pH Stability

Temperature significantly influences pH-dependent hydrolysis kinetics, with activation energies decreasing as sodium acetate concentration increases [12] [13]. At higher temperatures (40-60°C), hydrolysis rates increase substantially across all pH values, with reaction rates doubling approximately every 10°C temperature increase [14]. This temperature dependence must be considered in formulation development and storage conditions to maintain chemical stability .

Polymorphism and Solid-State Characterization

The solid-state properties of 4-(4-Acetylpiperazin-1-yl)phenyl acetate encompass crystalline polymorphism, molecular packing arrangements, and intermolecular interactions that influence physical stability and dissolution characteristics [16] [17] [18]. Understanding these solid-state phenomena is critical for pharmaceutical development and quality control applications.

Crystal Structure and Molecular Packing

Crystallographic analysis of related piperazine-containing compounds reveals characteristic molecular packing patterns influenced by hydrogen bonding and π-π stacking interactions [17] [18]. The piperazine ring typically adopts a chair conformation in the solid state, minimizing steric interactions and optimizing intermolecular hydrogen bonding [17] [18]. The acetyl substituent can participate in both intramolecular and intermolecular hydrogen bonding, influencing crystal packing density and stability [18].

The phenyl acetate moiety contributes to solid-state stability through aromatic π-π interactions between adjacent molecules [18]. These interactions, combined with van der Waals forces and hydrogen bonding involving the piperazine nitrogen atoms, determine the overall crystal lattice energy and thermodynamic stability of different polymorphic forms [16] [17].

Polymorphic Behavior and Thermodynamic Relationships

Research on structurally related compounds indicates that piperazine derivatives can exhibit multiple polymorphic forms with distinct thermodynamic relationships [16]. The relative stability of polymorphs is governed by lattice energy differences, with the most stable form typically exhibiting the highest density and strongest intermolecular interactions [16]. Temperature-dependent stability relationships can be enantiotropic (reversible) or monotropic (irreversible), depending on the specific molecular packing arrangements and intermolecular forces [16].

For compounds containing both piperazine and acetate functionalities, polymorphic transitions may occur through mechanisms involving hydrogen bond reorganization or conformational changes in the piperazine ring [16] [17]. The transition temperatures between polymorphic forms are influenced by heating rates, crystallization conditions, and the presence of impurities or solvents [16].

Solid-State Stability and Degradation

Solid-state stability of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is enhanced compared to solution-phase stability due to restricted molecular mobility and reduced water accessibility . The crystal lattice provides physical protection against hydrolytic degradation by limiting water penetration and restricting conformational flexibility required for hydrolysis reactions .

Storage under controlled humidity conditions is essential to prevent moisture-induced degradation and potential polymorphic transitions . The compound should be stored in sealed containers at room temperature to maintain solid-state integrity and prevent moisture uptake that could catalyze ester hydrolysis [19] .

Characterization Methods and Analytical Considerations

Solid-state characterization of 4-(4-Acetylpiperazin-1-yl)phenyl acetate requires multiple analytical techniques to fully elucidate polymorphic behavior and physical properties [17] [18]. Powder X-ray diffraction provides definitive identification of crystalline phases and can detect polymorphic mixtures [17] [18]. Differential scanning calorimetry reveals thermal transitions including melting points, polymorphic transitions, and decomposition temperatures [16] [17].

Infrared spectroscopy is particularly valuable for detecting hydrogen bonding patterns and conformational differences between polymorphic forms [17]. Nuclear magnetic resonance spectroscopy in the solid state can provide detailed information about molecular conformation and intermolecular interactions within the crystal lattice [17] [18].